![molecular formula C16H15BrN2O B5030799 2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Br-THBC, is a beta-carboline compound that has been the subject of scientific research due to its potential therapeutic applications. Beta-carbolines are naturally occurring alkaloids that have been found in various plant and animal sources, and they have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it has been shown to interact with various neurotransmitter systems, including the GABAergic, glutamatergic, and dopaminergic systems. It has also been shown to modulate the activity of ion channels and receptors, such as the NMDA receptor and the voltage-gated potassium channel.
Biochemical and Physiological Effects
2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to cross the blood-brain barrier, making it a potentially useful tool for studying the central nervous system. However, one limitation is that its synthesis is relatively complex and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline and its potential applications in drug addiction research.
Synthesis Methods
The synthesis of 2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves the reaction of 2-(bromomethyl)-5-bromo-2-furan with tryptophan methyl ester in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline.
Scientific Research Applications
2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, it has been shown to have neuroprotective effects and to enhance cognitive function. In cancer research, it has been investigated for its anti-tumor properties and ability to induce apoptosis in cancer cells. In drug addiction research, it has been studied for its potential to reduce drug-seeking behavior and withdrawal symptoms.
properties
IUPAC Name |
2-[(5-bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-16-6-5-11(20-16)9-19-8-7-13-12-3-1-2-4-14(12)18-15(13)10-19/h1-6,18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSEQDCHXSTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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